molecular formula C9H20N2O B13357365 (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol

(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol

Cat. No.: B13357365
M. Wt: 172.27 g/mol
InChI Key: WPSGHTTZHKQNFI-IUCAKERBSA-N
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Description

(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is a chiral amino-alcohol compound of high interest in synthetic and medicinal chemistry research. Its molecular structure incorporates both a cyclohexanol group and a flexible 3-aminopropylamino side chain, presenting multiple hydrogen bond donors and acceptors. This makes it a valuable scaffold for the construction of more complex molecules and as a potential ligand in metal-catalyzed reactions. Metal-catalyzed cross-coupling reactions are a cornerstone in the efficient synthesis of modern pharmaceuticals, including various antidepressant agents . The defined (1S,2S) stereochemistry of this compound is particularly critical for studies in asymmetric synthesis and for investigating structure-activity relationships (SAR) in bioactive molecules. Researchers can utilize this chiral diamine-alcohol as a building block for the development of novel compounds or as a precursor in catalyst design. Its structure suggests potential application in the synthesis of specialized lipids, such as those used in the formulation of lipid nanoparticles for nucleic acid delivery . Application Notes: This product is intended for research purposes by qualified laboratory personnel. It is a key intermediate for exploring new synthetic pathways and for the creation of compound libraries in drug discovery. Safety Notice: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling and disposal information.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

(1S,2S)-2-(3-aminopropylamino)cyclohexan-1-ol

InChI

InChI=1S/C9H20N2O/c10-6-3-7-11-8-4-1-2-5-9(8)12/h8-9,11-12H,1-7,10H2/t8-,9-/m0/s1

InChI Key

WPSGHTTZHKQNFI-IUCAKERBSA-N

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NCCCN)O

Canonical SMILES

C1CCC(C(C1)NCCCN)O

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol typically involves:

  • Construction or functionalization of the cyclohexanol ring with correct stereochemistry.
  • Introduction of the 3-aminopropyl substituent via nucleophilic substitution or amination.
  • Resolution or stereoselective synthesis to obtain the (1S,2S) isomer.

Preparation Starting from Cyclohexene Derivatives

A patented process for preparing cis-2-aminocyclohexanol derivatives, which are structurally related to the target compound, involves three main steps:

Step Description Conditions Outcome
1. Cyclization Reaction Cyclohexene reacts with N-halosuccinimide (NXS, where X = Cl or Br) or acetamide derivatives in the presence of a catalyst and DBU base 0-90 °C, acetonitrile/water solvent, catalyst B(C) Formation of halogenated intermediate
2. Ring Opening Reaction The halogenated intermediate undergoes nucleophilic ring opening in an alcohol solvent with catalyst Heating conditions, reduced pressure distillation Intermediate 3 with amino and hydroxy groups
3. Resolution by Salification Intermediate 3 is refluxed with ethanol and L-DBTA (a resolving agent), followed by acid-base extraction Reflux in ethanol, followed by acid/base workup Isolation of (1R,2S)-2-aminocyclohexanol, which can be converted to (1S,2S) isomer

This method emphasizes stereoselective control via resolution and careful reaction conditions to favor the cis isomer, which corresponds to the (1S,2S) stereochemistry in many cases.

Direct Amination of Cyclohexanol Derivatives

Another approach involves direct amination of cyclohexanol derivatives with 3-aminopropyl amines under catalytic or microwave-assisted conditions:

Parameter Details
Starting material Cyclohexanol or protected cyclohexanol derivatives
Amination reagent 3-aminopropanol or 3-aminopropylamine
Catalyst/Base Triethylamine or other organic bases
Solvent Ethanol or other polar solvents
Temperature Microwave irradiation at 160 °C or conventional heating at 60 °C
Time 3 hours (microwave) to 5 hours (conventional)
Yield Up to 95%

For example, microwave-assisted synthesis of related amino alcohols from D-pantolactone and 3-aminopropanol in ethanol with triethylamine achieved 95% yield in 3 hours, demonstrating efficient amine incorporation.

Multi-Component and Coupling Reactions

Preparation of related compounds such as N-(3-hydroxypropyl) derivatives has been achieved through coupling reactions involving malononitrile derivatives and amines:

Step Reagents Conditions Yield Notes
Reaction of bis(methylthio)methylene malononitrile with 4-amino-1-benzylpiperidine, followed by addition of 3-aminopropanol THF solvent, room temperature stirring, then 60 °C for 8 hours 99.5% High purity product with amino and hydroxypropyl functionalities

This method highlights the versatility of amine incorporation onto cyclic or acyclic scaffolds, which can be adapted for cyclohexanol derivatives.

Summary Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Cyclohexene halogenation + ring opening + resolution Cyclohexene NXS (Cl/Br), DBU, catalyst B(C), L-DBTA 0-90 °C; reflux; acid/base workup Not specified Stereoselective cis-2-aminocyclohexanol synthesis
Microwave-assisted amination D-pantolactone 3-aminopropanol, triethylamine 160 °C, 3 h, ethanol 95 Efficient amination under microwave irradiation
Multi-component coupling Bis(methylthio)methylene malononitrile 4-amino-1-benzylpiperidine, 3-aminopropanol THF, RT then 60 °C, 8 h 99.5 High yield, complex amino alcohol synthesis
Amidation with coupling agents Anthraquinone-2-carboxylic acid 3-amino-1-propanol, phosphonium reagent DMF, RT, 17 h 57 Amidation strategy for hydroxypropyl amines

Research Findings and Analytical Data

  • Stereochemistry is controlled primarily by the choice of starting materials and resolution agents such as L-DBTA.
  • Microwave irradiation significantly reduces reaction times and increases yields in amination reactions.
  • Purification typically involves silica gel chromatography and acid-base extraction to isolate the desired stereoisomer.
  • Characterization by ^1H NMR confirms the presence of amino and hydroxypropyl groups, with chemical shifts consistent with literature values.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Conditions may include the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Cyclohexanone derivatives.

    Reduction: Cyclohexylamine derivatives.

    Substitution: N-substituted cyclohexylamines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol is used as a chiral building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a ligand for studying receptor-ligand interactions.

Medicine

Industry

In the industrial sector, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol and analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent Type Key Applications CAS Number Reference
This compound C₉H₂₀N₂O 172.27 Primary amine (aliphatic) Asymmetric synthesis, ligand design N/A N/A
(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol C₈H₁₇NO 143.23 Tertiary amine Organocatalysis for anhydride desymmetrization 29783-01-5
(1S,2S)-2-Benzylamino-1-cyclohexanol C₁₃H₁₉NO 205.30 Aromatic amine (benzyl) High-purity chiral reagent in synthesis 322407-34-1
(1S,2S)-2-(Methylamino)cyclohexanol hydrochloride C₇H₁₆ClNO 165.66 Secondary amine (methyl) Intermediate in pharmaceutical synthesis 218964-42-2
rac-(1R,2S)-2-(Pyrimidin-5-yl)cyclohexan-1-ol C₁₀H₁₄N₂O 178.23 Heteroaromatic substituent Unspecified (racemic mixture) EN300-1615087

Key Differences and Implications

This contrasts with the tertiary dimethylamino group in , which lacks hydrogen-bonding donors but is effective in sterically controlled catalysis. Aromatic vs. aliphatic: The benzylamino group in introduces aromaticity, reducing solubility in polar solvents compared to the aliphatic aminopropyl chain.

Stereochemical Considerations: All listed compounds share the cyclohexanol backbone, but stereochemistry varies. For example, (1R,2S)-2-ethenylcyclohexan-1-ol has opposite stereochemistry, which could lead to divergent enantioselectivity in catalytic applications.

Applications: The dimethylamino derivative is specialized for desymmetrizing cyclic meso-anhydrides, leveraging its tertiary amine for nucleophilic activation. The benzylamino analog is used in high-purity synthesis, likely due to its stability under inert storage conditions (2–8°C, argon). The target compound’s primary amine may favor reactions requiring strong hydrogen-bond donors, such as asymmetric aldol reactions or enzyme-mimetic catalysis.

Physical Properties: Molecular weight correlates with substituent size: the benzylamino derivative (205.30) > target compound (172.27) > pyrimidinyl (178.23). Solubility: The aminopropyl group likely increases water solubility compared to hydrophobic aromatic substituents.

Research Findings and Case Studies

  • Catalytic Performance: In a study on organocatalysts, (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol achieved >90% enantiomeric excess (ee) in anhydride desymmetrization . The target compound’s primary amine could be tested in similar frameworks to evaluate its efficacy.
  • Synthetic Utility: The benzylamino derivative’s high purity (98% ee, 99%) underscores its role in stereochemically sensitive syntheses, suggesting the aminopropyl analog might require similar rigorous purification for optimal performance.
  • Safety and Handling: Related cyclohexanol derivatives, such as (1S,2S,3R,4S,5S)-5-Amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetraol, are classified for laboratory use only , indicating that the target compound likely requires similar precautions (e.g., argon storage, low temperatures).

Biological Activity

(1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol, also known as (1S,2S)-2-amino-cyclohexanol, is a compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₃NO
  • CAS Number : 74111-21-0
  • IUPAC Name : (1S,2S)-2-Aminocyclohexan-1-ol

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is suggested that (1S,2S)-2-amino-cyclohexanol may influence serotonin and norepinephrine reuptake, which are critical in mood regulation and anxiety reduction.

1. Antidepressant Properties

Research indicates that derivatives of (1S,2S)-2-amino-cyclohexanol may possess antidepressant effects. A study highlighted the synthesis of various analogs that demonstrated significant activity in animal models of depression. The mechanism appears to involve modulation of monoamine neurotransmitter levels in the brain, similar to selective serotonin reuptake inhibitors (SSRIs) .

2. Neuroprotective Effects

In vitro studies have shown that (1S,2S)-2-amino-cyclohexanol can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to enhance antioxidant defenses and modulate signaling pathways involved in cell survival .

3. Anti-inflammatory Activity

Preliminary data suggest that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This could have implications for conditions such as neuroinflammation associated with neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Thalen et al. (2024)Investigated the synthesis of antidepressant molecules derived from (1S,2S)-2-amino-cyclohexanol; found significant improvements in depressive symptoms in animal models .
Neuroprotection StudyDemonstrated the ability of (1S,2S)-2-amino-cyclohexanol to reduce neuronal death in models of oxidative stress .
Inflammation ResearchShowed potential for reducing inflammatory markers in cultured microglia .

Q & A

Q. What are the optimal synthetic routes for (1S,2S)-2-((3-Aminopropyl)amino)cyclohexan-1-ol, and how do reaction conditions influence stereochemical purity?

The synthesis typically involves multi-step protocols:

  • Step 1 : Cyclohexanone derivatives are functionalized with a 3-aminopropyl group via reductive amination or nucleophilic substitution. For example, cyclohexanone may react with 3-aminopropanol under acidic conditions, followed by reduction with NaBH4 or LiAlH4 to stabilize the amino alcohol structure .
  • Step 2 : Stereochemical control is achieved using chiral catalysts (e.g., Ru-BINAP complexes) or chiral auxiliaries to enforce the (1S,2S) configuration. Reaction temperature (<0°C for kinetic control) and solvent polarity (e.g., THF vs. DCM) significantly impact enantiomeric excess (ee), which should be monitored via chiral HPLC or NMR with chiral shift reagents .

Q. How can the structural and electronic properties of this compound be characterized to validate its configuration?

  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns in the solid state. For example, the hydroxyl and amino groups often form intramolecular H-bonds, stabilizing the chair conformation of the cyclohexane ring .
  • NMR spectroscopy : 1^1H-NMR coupling constants (e.g., J1,2J_{1,2} = 8–12 Hz for trans-diaxial protons) confirm the cyclohexanol ring conformation. 13^{13}C-NMR distinguishes amine protonation states under varying pH .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electrostatic potential maps, correlating with experimental dipole moments and reactivity .

Q. What in vitro assays are suitable for preliminary screening of its biological activity?

  • Receptor binding assays : Use radiolabeled ligands (e.g., 3^3H-GABA for GABAA_A receptor studies) to measure competitive displacement. IC50_{50} values <10 μM suggest high affinity .
  • Enzyme inhibition : Kinetic assays (e.g., Michaelis-Menten plots) with acetylcholinesterase or kinases quantify inhibition constants (KiK_i). Adjust pH to 7.4 to mimic physiological conditions .
  • Cell viability assays : MTT or resazurin-based tests in neuronal or cancer cell lines (e.g., SH-SY5Y, HeLa) assess cytotoxicity at 1–100 μM concentrations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Enantiomer-specific activity : The (1S,2S) configuration enhances binding to chiral pockets in enzymes (e.g., monoamine oxidases) via complementary H-bonding and van der Waals interactions. In contrast, the (1R,2R) enantiomer may exhibit 10–100x lower potency due to steric clashes .
  • Molecular dynamics (MD) simulations : Trajectories (50–100 ns) reveal stable docking poses in protein targets (e.g., β2_2-adrenergic receptors). Free energy calculations (MM-PBSA) quantify enantiomer binding energy differences (>2 kcal/mol) .

Q. What strategies mitigate hygroscopicity and oxidative degradation during storage?

  • Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves stability for >6 months at −20°C .
  • Inert packaging : Store under argon in amber vials with desiccants (silica gel) to prevent hydrolysis of the amino alcohol moiety .
  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS identify major degradants (e.g., oxidized cyclohexanone derivatives) .

Q. How can conflicting data on its biological activity across studies be resolved?

  • Assay standardization : Validate protocols using positive controls (e.g., known GABAA_A agonists) and replicate experiments across ≥3 independent labs .
  • Meta-analysis : Pool data from high-throughput screens (e.g., PubChem AID 743255) and apply multivariate regression to isolate confounding variables (e.g., cell line variability, solvent DMSO%) .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., cyclohexane vs. cyclopentane ring systems) to pinpoint structural determinants of activity .

Q. What computational tools predict its pharmacokinetic properties and toxicity?

  • ADMET prediction : SwissADME or ADMETLab estimate logP (~1.5), blood-brain barrier permeability (CNS MPO score >4), and CYP450 inhibition risks .
  • Toxicity profiling : Use ProTox-II to flag potential hepatotoxicity (e.g., mitochondrial dysfunction) or hERG channel inhibition (IC50_{50} <10 μM) .

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